molecular formula C24H34N2O4S B11491064 N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B11491064
M. Wt: 446.6 g/mol
InChI Key: HMPSVTMBINGFJC-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines an adamantane moiety, a pyrrolidinone ring, and a benzenesulfonamide group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The initial step involves the preparation of 1-adamantanol, which is then reacted with 2-bromopropane to form 2-(1-adamantyloxy)propane.

    Sulfonamide Formation: The next step involves the reaction of 2-(1-adamantyloxy)propane with 2-methyl-4-aminobenzenesulfonamide under suitable conditions to form the desired sulfonamide derivative.

    Pyrrolidinone Introduction: Finally, the compound is reacted with 2-oxopyrrolidine to introduce the pyrrolidinone ring, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Adamantanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the sulfonamide group can interact with active sites or catalytic residues. The pyrrolidinone ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-adamantyloxy)propyl]methanesulfonamide: Lacks the pyrrolidinone ring.

    2-Methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Lacks the adamantane moiety.

    N-[2-(1-adamantyloxy)ethyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: Has a different alkyl chain length.

Uniqueness

N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H34N2O4S

Molecular Weight

446.6 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C24H34N2O4S/c1-16-8-21(26-7-3-4-23(26)27)5-6-22(16)31(28,29)25-15-17(2)30-24-12-18-9-19(13-24)11-20(10-18)14-24/h5-6,8,17-20,25H,3-4,7,9-15H2,1-2H3

InChI Key

HMPSVTMBINGFJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)NCC(C)OC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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